molecular formula C12H14ClNO2 B6319917 6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde CAS No. 946686-51-7

6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde

Cat. No.: B6319917
CAS No.: 946686-51-7
M. Wt: 239.70 g/mol
InChI Key: WQBKUAVIFRMXDF-UHFFFAOYSA-N
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Description

“6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific structure of the compound . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety and Hazards

The safety and hazards associated with “6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde” are not explicitly mentioned in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

Pyrrolidine compounds, including “6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde”, have potential for further exploration in drug discovery due to their versatile scaffold . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

2-chloro-5-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12-6-9(8-15)10(13)7-11(12)14-4-2-3-5-14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBKUAVIFRMXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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